molecular formula C27H36O11 B1255074 Tinocrisposide

Tinocrisposide

Cat. No.: B1255074
M. Wt: 536.6 g/mol
InChI Key: RBPCODNTTHTSFN-ZDMQDBCMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tinocrisposide is a bitter furanoditerpene glucoside isolated from the stems of the medicinal plant Tinospora crispa . This natural compound, also identified as borapetoside C, is recognized as a species-specific molecular marker for Tinospora crispa and belongs to the class of cis-clerodane-type furanoditerpenoid lactones . Its structure has been determined through spectral data analysis, confirming it as a furanoditerpene glucoside . Research indicates that this compound exhibits significant anti-inflammatory activity . In vitro studies using lipopolysaccharides (LPS)-stimulated RAW 264.7 macrophage cells demonstrate that this compound effectively inhibits the production of nitric oxide (NO), a key mediator of inflammation, in a concentration-dependent manner . The compound achieved a half-maximal inhibition concentration (IC50) of 46.92 μM in this model, highlighting its potential as a candidate for further inflammatory research . Investigations into its cytotoxic properties against human cancer cell lines, including H1299 (non-small cell lung carcinoma) and MCF-7 (breast adenocarcinoma), have shown that this compound does not exhibit significant cytotoxic activity at tested concentrations, suggesting its potential utility as a chemopreventive agent rather than a direct cytotoxic compound . Researchers value this compound for exploring traditional medicinal claims, studying inflammatory pathways, and investigating the phytochemistry of the Menispermaceae plant family. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

IUPAC Name

methyl (2S,4aR,6R,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C27H36O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16-,17+,18-,19+,20+,21-,22+,25-,26+,27-/m0/s1

InChI Key

RBPCODNTTHTSFN-ZDMQDBCMSA-N

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]([C@@]3([C@H]2CCC=C3C(=O)OC)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5

Canonical SMILES

CC12CC(OC(=O)C1CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5

Synonyms

borapetoside C

Origin of Product

United States

Isolation and Characterization Methodologies of Tinocrisposide

Extraction Techniques from Tinospora crispa Biomass

The initial step in obtaining Tinocrisposide from Tinospora crispa biomass typically involves extraction using various solvents. A common approach utilizes dried and powdered stems of T. crispa. Maceration is a frequently employed technique, where the powdered plant material is soaked in a solvent for a specified period at room temperature scholarsresearchlibrary.comresearchgate.netresearchgate.net.

One reported method involves the successive extraction of dried and powdered T. crispa stems using n-hexane and methanol (B129727) scholarsresearchlibrary.comresearchgate.net. This maceration process is often repeated multiple times scholarsresearchlibrary.comresearchgate.net. Following maceration, the extract solution is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract scholarsresearchlibrary.comresearchgate.netresearchgate.net.

Further partitioning of the methanol extract can be performed using different solvents to obtain fractions of varying polarities scholarsresearchlibrary.comresearchgate.net. For instance, dissolving the methanol extract in a weak acidic solution (e.g., 5% acetic acid) followed by sequential partitioning with solvents like n-hexane and dichloromethane (B109758) (DCM) can yield different fractions scholarsresearchlibrary.comresearchgate.net. Basifying the water fraction and re-partitioning with DCM can provide additional extracts, such as a DCM base extract scholarsresearchlibrary.comresearchgate.net.

Chromatographic Separation and Purification Strategies

Once the crude extract or fractions are obtained, chromatographic techniques are essential for separating and purifying this compound from other compounds present in the biomass scholarsresearchlibrary.comresearchgate.net.

Column Chromatography Techniques

Column chromatography is a primary method used for the initial separation of compounds from the crude extract or its fractions scholarsresearchlibrary.comresearchgate.netinnopraxis.com. Silica (B1680970) gel 60 is a common stationary phase employed in this technique scholarsresearchlibrary.comresearchgate.netinnopraxis.com. Step gradient elution, using mixtures of solvents with increasing polarity, is often utilized to separate compounds based on their affinity to the stationary phase scholarsresearchlibrary.comresearchgate.net. For example, a mixture of DCM and methanol with an increasing percentage of methanol has been used for the column chromatography of T. crispa extracts scholarsresearchlibrary.comresearchgate.net. Fractions are collected based on their elution profile scholarsresearchlibrary.comresearchgate.net.

Gel Filtration Chromatography (e.g., Sephadex LH-20)

Gel filtration chromatography, particularly using Sephadex LH-20, is a valuable technique for further purification of fractions obtained from column chromatography scholarsresearchlibrary.comphcog.com. Sephadex LH-20 is a crosslinked dextran-based resin suitable for separating natural products like terpenoids and glycosides in organic solvents sigmaaldrich.comcytivalifesciences.com. This method separates compounds based on their size sigmaaldrich.comcytivalifesciences.com. A mixture of methanol and water has been reported as a mobile phase for purifying fractions containing this compound using Sephadex LH-20 scholarsresearchlibrary.com.

Thin Layer Chromatography (TLC) Profiling

Thin Layer Chromatography (TLC) is a simple and effective technique used throughout the isolation and purification process for monitoring the separation of compounds and combining fractions with similar components scholarsresearchlibrary.comresearchgate.netjddtonline.infobrieflands.com. TLC is typically performed on silica gel plates scholarsresearchlibrary.comresearchgate.netjddtonline.info. Different solvent systems are used as the mobile phase depending on the polarity of the compounds being separated scholarsresearchlibrary.comresearchgate.netjddtonline.info. For instance, a mixture of methanol and DCM (1:9) has been used as a mobile phase for TLC evaluation of fractions during this compound isolation scholarsresearchlibrary.comresearchgate.net. Compounds on TLC plates can be visualized under UV light or by spraying with visualizing reagents jddtonline.infobrieflands.comkemdikbud.go.id. Fractions showing similar retardation factor (Rf) values are combined for further purification scholarsresearchlibrary.comresearchgate.net.

Spectroscopic Elucidation Approaches

After purification, spectroscopic techniques are employed to determine the structure of isolated this compound scholarsresearchlibrary.com.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule scholarsresearchlibrary.comscispace.comrsc.orgsolubilityofthings.com. By measuring the absorption of infrared radiation at different frequencies (wavenumbers), IR spectroscopy provides information about the vibrational modes of chemical bonds within the compound rsc.orgsolubilityofthings.comk-labor.de. Specific absorption bands in the IR spectrum correspond to the presence of particular functional groups rsc.orgsolubilityofthings.comk-labor.de. Fourier Transform Infrared (FT-IR) spectrometers are commonly used for this analysis scholarsresearchlibrary.comscispace.com.

For this compound, characteristic IR absorption bands have been reported, providing insights into its structure scholarsresearchlibrary.com. These include bands corresponding to O-H stretch (around 3411 cm⁻¹), C=O stretch (around 1654 cm⁻¹), γ-lactone (around 1708 cm⁻¹), Ar-H (around 2924 cm⁻¹), C=C (around 1516 and 1437 cm⁻¹), and C-H bending (around 874, 815, and 760 cm⁻¹) scholarsresearchlibrary.com.

Here is a table summarizing some reported IR data for this compound:

Functional Group/BondReported IR Absorption (cm⁻¹)Citation
O-H stretch3411 scholarsresearchlibrary.com
C=O stretch1654 scholarsresearchlibrary.com
γ-lactone1708 scholarsresearchlibrary.com
Ar-H2924 scholarsresearchlibrary.com
C=C1516, 1437 scholarsresearchlibrary.com
C-H bending874, 815, 760 scholarsresearchlibrary.com

Other spectroscopic techniques, such as UV, GC-MS, 1H NMR, and 13C NMR, are also utilized for the complete structural elucidation of this compound scholarsresearchlibrary.cominnopraxis.comphcog.comnih.govung.ac.id.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for detecting the presence of chromophores, which are functional groups that absorb UV or visible light, and can provide information about the electronic transitions within a molecule uu.nl.

For this compound, UV-Vis spectroscopy has been employed as part of its characterization. One study reported a UV λmax in methanol at 210 nm scholarsresearchlibrary.com. This absorption maximum suggests the presence of conjugated systems or functional groups within the this compound molecule that absorb light in the UV region. UV-Vis spectrophotometers like the Shimadzu UV-1800 have been used for obtaining these spectra scholarsresearchlibrary.com.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This information is crucial for confirming the molecular formula and gaining insights into the structural subunits of a molecule reddit.comwikipedia.org.

Electrospray ionization mass spectroscopy (ESI-MS) has been used in the characterization of this compound. Data collected using instruments like a Waters Micromass ZQ coupled to HPLC have been reported phcog.com. In one study, borapetoside C (synonym this compound) showed a [M + H]⁺ ion at m/z 537.2331, which is consistent with the calculated mass for C₂₇H₃₆O₁₁ (537.2330) nih.gov. Fragment ions observed in MS/MS data can provide further structural details. For instance, fragment ions at m/z 375.1802 and 357.1699 were observed, consistent with the loss of glycosyl moieties nih.gov. The successive elimination of methanol and carbon monoxide, resulting in fragment ions characteristic of a carbomethoxy group, has also been noted nih.gov. GC-MS analysis has also been applied, yielding fragments at various m/z values, including 83, 98, 238, 295, 310, and 327, with a retention time of 2.500 scholarsresearchlibrary.com.

Detailed Mass Spectrometry Data for this compound (Borapetoside C):

Ion Typem/zCalculated Mass (C₂₇H₃₇O₁₁)ΔppmFragmentation Event
[M + H]⁺537.2331537.23300.3Molecular ion + proton
Fragment375.1802--Loss of 2-deoxyglucosyl (162 uma)
Fragment357.1699--Loss of β-D-glucosyl (180 uma)
Fragment---Successive loss of CH₃OH and CO

Note: uma = unified atomic mass unit

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. For complex molecules like furanoditerpene glycosides, both 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (such as COSY, HMQC, HMBC) are essential for assigning signals and establishing connectivity between atoms phcog.comung.ac.id.

NMR spectroscopy plays a crucial role in the structural elucidation of this compound, confirming its nature as a furanoditerpene glycoside innovareacademics.inphcog.com. ¹H NMR and ¹³C NMR spectra are typically acquired at various field strengths, such as 400 MHz for ¹H and 100 MHz for ¹³C, using spectrometers like the Bruker Advance NMR spectrometer phcog.com. Chemical shifts are reported in parts per million (ppm) and are often referenced to internal standards like TMS (δ = 0.0 ppm) or the residual solvent signal (e.g., CDCl₃ at δH = 7.26 ppm, δC = 77.2 ppm) phcog.com.

Analysis of the NMR spectra provides detailed information about the different proton and carbon environments in the this compound molecule. For furanoid diterpenes, common structural features identifiable by NMR include signals corresponding to olefinic bonds, the furan (B31954) ring, carbonyl groups, and angular methyl groups phcog.com. Specific chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the corresponding carbon signals in the ¹³C NMR spectrum and correlations in 2D NMR experiments, allow for the complete assignment of signals and confirmation of the furanoditerpene glycoside structure koreascience.krphcog.com. For instance, the presence of an olefinic bond and a furan ring are characteristic features confirmed by NMR data phcog.com.

Preclinical Investigations of Tinocrisposide S Biological Activities

Anti-inflammatory Research

Preclinical research into the anti-inflammatory properties of Tinocrisposide has focused on its effects in cellular models relevant to the inflammatory response.

In Vitro Cell Culture Models for Inflammatory Response Assessment

In vitro studies using cell culture models have provided insights into this compound's ability to modulate key aspects of inflammation.

Studies have investigated the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key mediator in inflammatory diseases, and its excessive production is associated with tissue damage researchgate.net. This compound was found to inhibit the formation of NO in these cells in a concentration-dependent manner researchgate.net.

The anti-inflammatory effect was quantified using the Griess method by measuring NO production after the addition of Griess reagent researchgate.net. Various concentrations of this compound were tested against LPS-stimulated RAW 264.7 cells. The results showed a decrease in NO level production with increasing concentrations of this compound researchgate.net.

Concentration (μM)NO Level Production (μM)Inhibition Level (%)
139.2322.67
534.0033.00
2528.943.03
5020.2560.10
10016.368.00
Dexamethasone (100 μM)13.6873

Note: The table above presents data from the study on NO inhibition. For an interactive data table experience, please refer to the original research publication.

This compound demonstrated a half-maximal inhibition concentration (IC50) of 46.92 μM in inhibiting NO production in LPS-stimulated RAW 264.7 cells researchgate.net. This suggests its potential as an anti-inflammatory candidate drug by targeting NO production researchgate.net.

The HRBC membrane stabilization assay is used to assess the ability of a compound to protect the erythrocyte membrane against lysis induced by hypotonic solution, which is considered analogous to the stabilization of lysosomal membranes during inflammation researchgate.netinnovareacademics.inpjps.pk. Studies have evaluated the anti-inflammatory effect of this compound using this in vitro method researchgate.netinnovareacademics.inresearchgate.net.

The anti-inflammatory effect was evaluated by the in vitro HRBC membrane stabilization method, involving hemolytic and membrane stabilization experiments researchgate.netinnovareacademics.in. The hemoglobin released from damaged erythrocyte membranes was quantified spectrophotometrically at a wavelength of 560 nm researchgate.netinnovareacademics.in.

This compound at various concentrations showed membrane stabilization activity researchgate.netinnovareacademics.inresearchgate.net. For comparison, ibuprofen (B1674241) at 25 μg/ml was used as a positive control and showed a membrane stability of 5.620% researchgate.netinnovareacademics.in.

Concentration (μg/ml)Absorbance (λ 560 nm)Membrane Stabilization Activity (%)
1000.8185.437
2000.8086.533
4000.7987.707
8000.7898.748
10000.77310.597

Note: The table above presents data from the study on HRBC membrane stabilization. For an interactive data table experience, please refer to the original research publication.

A linear correlation was observed between this compound concentration and membrane stability percentage researchgate.netinnovareacademics.in. These findings suggest that this compound possesses anti-inflammatory activity by increasing the membrane stability of cells, similar to the physiological properties of erythrocyte membrane cells researchgate.netinnovareacademics.in.

Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines (e.g., RAW 264.7 cells)

In Vivo Animal Models of Inflammation (if reported for the compound)

Antihyperglycemic and Metabolic Regulation Research

Investigations into the effects of this compound on antihyperglycemic activity and metabolic regulation have included in vitro models, particularly focusing on adipocyte differentiation.

In Vitro Adipocyte Differentiation Models (e.g., 3T3-L1 preadipocytes)

The differentiation of adipocyte cells plays a role in metabolic health, and impaired adipocyte differentiation is linked to certain metabolic diseases like diabetes innovareacademics.in. Studies have explored the antihyperglycemic activity of this compound by examining its ability to stimulate 3T3-L1 adipocyte cell differentiation innovareacademics.inresearchgate.netinnovareacademics.inunand.ac.id.

The adipocyte cell differentiation activity of this compound was investigated using the 3T3-L1 cell line innovareacademics.inresearchgate.netinnovareacademics.in. Insulin (B600854) was used as a positive control, and Dulbecco's modified Eagle medium (DMEM) served as a negative control innovareacademics.inresearchgate.netinnovareacademics.in. The effect of this compound on differentiation was quantified using the Oil Red O staining method, which measures the accumulation of lipid droplets by measuring the absorbance of the lipid solution in isopropanol (B130326) at a wavelength of 520 nm innovareacademics.inresearchgate.netinnovareacademics.in.

This compound at various concentrations showed the ability to stimulate the differentiation of adipocyte cells innovareacademics.inresearchgate.netinnovareacademics.in.

GroupConcentration (μg/ml)Absorbance Value (λ 520 nm)
This compound500.7669
This compound250.7253
This compound12.50.6563
This compound6.250.6481
Insulin (Positive Control)10.954
DMEM (Negative Control)-0.2653

Note: The table above presents data on lipid droplet accumulation. For an interactive data table experience, please refer to the original research publication.

Statistical analysis revealed a significant difference in lipid droplet accumulation among the groups (p<0.05) innovareacademics.inresearchgate.netinnovareacademics.in. This compound at a concentration of 50 μg/ml showed the highest lipid droplet accumulation among the tested this compound concentrations in 3T3-L1 adipocyte cells innovareacademics.inresearchgate.netinnovareacademics.in. The stimulating effect of this compound on adipocyte differentiation was higher than the negative control (DMEM) and differentiation medium (MD), although slightly lower than the positive control (insulin) innovareacademics.in.

These findings suggest that this compound is able to stimulate the differentiation of adipocyte cells, indicating potential antihyperglycemic activity innovareacademics.inresearchgate.netinnovareacademics.in. This effect may be related to an insulin-mimicking action through its ability to stimulate adipocyte cell differentiation, potentially increasing insulin sensitivity innovareacademics.inunand.ac.id.

This compound is a furanoditerpene glycoside isolated from Tinospora crispa. Tinospora crispa is a plant traditionally used for various ailments, including diabetes, malaria, rheumatism, and inflammation. Preclinical investigations have explored the biological activities of this compound, focusing on its potential in managing hyperglycemia, its anticancer and cytotoxic effects, and other therapeutic properties.

In Vivo Models of Hyperglycemia (e.g., Alloxan-induced hyperglycemic mice)

Studies investigating the effects of Tinospora crispa and its constituents on hyperglycemia have utilized in vivo models, such as alloxan-induced diabetic mice. Alloxan is known to induce diabetes by selectively damaging pancreatic beta cells, leading to hyperglycemia. While some studies have focused on the effects of Tinospora crispa extracts or other isolated compounds like borapetosides A and C in such models, direct in vivo studies specifically on this compound's impact on hyperglycemia in alloxan-induced diabetic mice were not prominently found in the search results. However, Tinospora crispa extract has been shown to lower blood glucose levels in alloxan-induced diabetic rats.

Glucose Uptake Studies in Muscle Cell Lines (e.g., L6 myotubes, when linked to Tinospora crispa extracts and constituents)

Anticancer and Cytotoxic Potential Studies

In Vitro Cytotoxicity Assays in Human Cancer Cell Lines (e.g., H1299, MCF-7)

The cytotoxic activity of this compound has been investigated in vitro against human cancer cell lines, including H1299 (non-small cell lung cancer) and MCF-7 (breast cancer) cells. Using the MTT assay, the cytotoxic effects of this compound at various concentrations were evaluated.

The following table summarizes the viability percentages of H1299 and MCF-7 cell lines when treated with different concentrations of this compound:

This compound Concentration (µg/mL) H1299 Cell Viability (%) MCF-7 Cell Viability (%)
100 55.5 80.71
50 67.70 89.30
25 80.84 92.76
12.5 81.09 96.01
6.25 82.69 96.58
3.125 87.06 102.66

The IC50 value for this compound against the H1299 cell line was reported as 70.9 µg/mL. For the MCF-7 cell line, the IC50 value was greater than 100 µg/mL. Based on these findings, it was concluded that this compound did not show significant cytotoxic activity against these specific cancer cell lines at the tested concentrations.

Assessment of Chemopreventive Activities

Although this compound did not demonstrate potent cytotoxic effects against H1299 and MCF-7 cell lines, it has been suggested that it could potentially be used as a chemopreventive agent towards these cell lines. This suggestion is based on the observation that while not directly killing cancer cells at the tested concentrations, it may possess properties that could help prevent the development or progression of cancer. Further research would be needed to fully elucidate its potential in chemoprevention.

Other Investigated Biological Activities in Preclinical Settings (e.g., antimalarial, antinociceptive, immunomodulatory)

Beyond its investigated effects on hyperglycemia and cancer cells, this compound and extracts from Tinospora crispa have been explored for other biological activities in preclinical settings. These include antimalarial, antinociceptive (pain-relieving), and immunomodulatory effects. Tinospora crispa has a history of traditional use for conditions like malaria and inflammation, which aligns with these areas of investigation.

Studies have indicated that Tinospora crispa possesses antimalarial properties. This compound itself has been mentioned in the context of the plant's various activities, which include antimalarial effects.

Antinociceptive activity has also been reported for Tinospora crispa extracts. This compound is among the compounds isolated from the plant that have been investigated for such properties.

Furthermore, Tinospora crispa has been studied for its immunomodulatory effects. Antimalarial drugs, in general, are known to have immunomodulatory properties, which could be relevant given the traditional use of T. crispa for malaria. This compound's potential role in the immunomodulatory activities of T. crispa has been a subject of preclinical investigation. An in vitro study on human red blood cells suggested that this compound has anti-inflammatory activity by increasing membrane stability.

Molecular and Cellular Mechanisms of Tinocrisposide Action

Modulation of Inflammatory Mediators and Signaling Pathways

Inflammation is a complex biological response involving numerous mediators and signaling cascades. Tinocrisposide has been investigated for its ability to modulate these processes.

Nitric Oxide Synthase (NOS) Regulation

Nitric oxide (NO) is a key signaling molecule involved in various physiological and pathological processes, including inflammation. Inducible nitric oxide synthase (iNOS) is an enzyme that produces NO in large quantities during inflammatory responses. nih.govijbs.com Excessive NO production by iNOS contributes to the pathophysiology of inflammatory diseases. nih.govijbs.com

Research indicates that this compound can inhibit the formation of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells in a concentration-dependent manner. researchgate.netamanote.com One study reported a half-maximal inhibition concentration (IC50) of 46.92 µM for this compound in inhibiting NO production in this model. researchgate.net This suggests that this compound may exert anti-inflammatory effects, at least in part, by regulating NO production mediated by NOS. researchgate.netscispace.com

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

This compound Concentration (µM)NO Level Production (µM)Inhibition Level (%)
139.2322.67
534.0033.00
2528.9043.03
5020.2560.10
10016.3068.00
Dexamethasone (100 µM)13.6873.00

*Data extracted from researchgate.net. Dexamethasone is used as a positive control.

Cellular Membrane Integrity and Stability Mechanisms

Maintaining cellular membrane integrity is crucial for normal cell function and protecting against damage during inflammatory processes. Lysosomal membranes, similar to erythrocyte membranes, can be affected by inflammatory mediators, leading to the release of enzymes that contribute to inflammation. japsonline.comresearchgate.net

Studies have evaluated the effect of this compound on the stability of human red blood cell (HRBC) membranes as an in vitro model for anti-inflammatory activity. japsonline.comresearchgate.netinnovareacademics.inresearchgate.netunand.ac.id this compound demonstrated the ability to increase the membrane stability of HRBCs in a concentration-dependent manner. researchgate.netinnovareacademics.inresearchgate.netunand.ac.id One study showed a linear correlation between this compound concentration and membrane stability percentage (r=0.9932). researchgate.netinnovareacademics.inresearchgate.net At a concentration of 1000 µg/mL, this compound showed a membrane stabilization activity of 12.100%, which was higher than the 5.620% observed with ibuprofen (B1674241) at 25 µg/mL, a known anti-inflammatory drug used as a positive control in this assay. researchgate.netinnovareacademics.inresearchgate.net This suggests that this compound may contribute to anti-inflammatory effects by stabilizing cellular membranes. innovareacademics.inresearchgate.netunand.ac.id

Table 2: Effect of this compound on HRBC Membrane Stabilization

This compound Concentration (µg/mL)Absorbance (λ 560 nm)Membrane Stabilization (%)
1000.8185.437
2000.8086.533
4000.7987.707
6000.7898.748
8000.77310.597
10000.76112.100
Ibuprofen (25 µg/mL)-5.620

*Data extracted from researchgate.netinnovareacademics.inresearchgate.net. Absorbance values are inversely related to membrane stability in this assay.

Mechanisms in Adipogenesis and Glucose Homeostasis

Adipogenesis, the process of adipocyte differentiation, and glucose homeostasis are critical for metabolic health. Dysregulation of these processes is implicated in metabolic disorders like diabetes. researchgate.netinnovareacademics.in

Regulation of Adipocyte Differentiation Pathways

Adipocyte differentiation is a complex process regulated by a cascade of transcription factors, notably CCAAT/enhancer-binding proteins (C/EBPs) and peroxisome proliferator-activated receptor gamma (PPARγ). innovareacademics.inmdpi.comnih.govqiagen.com These factors play key roles in driving the terminal differentiation of preadipocytes into mature adipocytes. innovareacademics.inmdpi.comnih.gov

Studies have investigated the effect of this compound on adipocyte differentiation using the 3T3-L1 cell line, a widely used model for adipogenesis research. researchgate.netinnovareacademics.ininnovareacademics.in this compound was found to stimulate 3T3-L1 adipocyte cell differentiation in a concentration-dependent manner. researchgate.netinnovareacademics.ininnovareacademics.in This effect was quantified using Oil Red O staining, which measures lipid accumulation in differentiated adipocytes. researchgate.netinnovareacademics.ininnovareacademics.in this compound at concentrations ranging from 6.25 µg/mL to 50 µg/mL showed higher adipocyte differentiation compared to the negative control. researchgate.netinnovareacademics.ininnovareacademics.in At 50 µg/mL, this compound resulted in the highest lipid droplet accumulation among the tested concentrations. researchgate.netinnovareacademics.in

Table 3: Effect of this compound on 3T3-L1 Adipocyte Differentiation

TreatmentAbsorbance (λ 520 nm)
This compound (6.25 µg/mL)0.6481
This compound (12.5 µg/mL)0.6563
This compound (25 µg/mL)0.7253
This compound (50 µg/mL)0.7669
Insulin (B600854) (1 µg/mL, Positive Control)0.954
DMEM (Negative Control)0.2653

*Data extracted from researchgate.netinnovareacademics.in. Higher absorbance indicates greater lipid accumulation and thus more differentiation.

It is hypothesized that this compound may stimulate adipocyte differentiation by promoting the expression of C/EBPα and PPARγ. innovareacademics.in Increased expression of these transcription factors is known to upregulate downstream proteins like aP2 (FABP4), SCD1, IRS-2, IR, and GLUT-4, which are involved in fatty acid and glucose uptake, potentially leading to enhanced insulin sensitivity. innovareacademics.in

Potential Influence on Insulin Signaling Cascades

Insulin signaling plays a crucial role in glucose homeostasis by promoting glucose uptake into cells, particularly in insulin-sensitive tissues like adipose tissue. innovareacademics.in Differentiated adipocytes are more sensitive to insulin due to an increased number of insulin receptors on their cell membrane. innovareacademics.in The insulin signaling cascade involves the phosphorylation of insulin receptors (IRs) and insulin receptor substrates (IRS)-1 and IRS-2, leading to the activation of the phosphoinositide 3-kinase (PI3K) signaling pathway. innovareacademics.in This pathway is important for glucose transporter 4 (GLUT4) translocation to the cell membrane, facilitating glucose uptake. innovareacademics.ingenome.jpresearchgate.net

By stimulating adipocyte differentiation, this compound may indirectly increase insulin sensitivity in these cells. researchgate.netinnovareacademics.in The differentiation process itself leads to an increase in glucose transporters and insulin receptors. innovareacademics.in While direct evidence of this compound's influence on specific components of the insulin signaling cascade (like IR, IRS, or PI3K phosphorylation) is not explicitly detailed in the provided snippets, its ability to promote the differentiation of insulin-sensitive adipocytes and the hypothesized upregulation of factors like IRS-2, IR, and GLUT-4 suggest a potential positive influence on insulin signaling and subsequent glucose uptake. innovareacademics.in

Cellular Effects in Cancer Models

Research into the cellular effects of this compound in cancer models is limited in the provided information. One study mentioned investigating the cytotoxic effect of this compound against human leukocyte cells, finding it to be considered non-hemolytic at tested concentrations. unand.ac.idresearchgate.net Another review mentioned in vitro cytotoxicity testing of this compound on PC-3 (human prostate cancer) and 3T3 (mouse fibroblasts) cells, where no visible cytotoxicity was observed at concentrations of 1–100 µM using an MTT assay. researchgate.net However, detailed mechanisms of action or effects on specific cancer cell pathways are not elaborated upon in these sources.

Pathways Affecting Cell Viability and Proliferation

Studies have investigated the impact of this compound on the viability and proliferation of various cell types. In research examining its effects on human prostate cancer (PC-3) and mouse fibroblast (3T3) cells, this compound at concentrations ranging from 1 to 100 µM showed no visible cytotoxicity in an MTT assay researchgate.net. However, other studies using different cell lines and concentrations have reported varying effects.

In one study, this compound was tested on H1299 (human non-small cell lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. At concentrations from 3.125 to 100 µg/mL, this compound showed percentage viability ranging from 55.5% to 87.06% on the H1299 cell line, with an IC50 of 70.9 µg/mL. On the MCF-7 cell line, the percentage viability ranged from 80.71% to 102.66% within the same concentration range, with an IC50 > 100 µg/mL. Based on these results, it was concluded that this compound did not show significant cytotoxic activity against these specific cancer cell lines at the tested concentrations but might have potential as a chemopreventive agent researchgate.net.

Conversely, a study investigating the cytotoxic effect of this compound on human leukocyte cells using the MTT assay at concentrations from 100 to 1000 µg/mL was conducted. The results showed varying absorbance values at different concentrations, which were used to determine hemolytic percentage and membrane stability researchgate.net.

Research on the antihyperglycemic activity of this compound explored its effect on stimulating 3T3-L1 adipocyte cell differentiation. This compound at concentrations of 6.25, 12.5, 25, and 50 µg/mL was investigated, and it was found to stimulate the differentiation of adipocyte cells, suggesting an antihyperglycemic activity researchgate.net. This compound at 50 µg/mL showed the highest lipid droplets accumulation in 3T3-L1 adipocyte cells researchgate.net. The study also indicated that this compound has low toxicity towards 3T3-L1 adipocyte cells with an IC50 ≥ 100 µg/mL researchgate.net.

These findings suggest that the effect of this compound on cell viability and proliferation is cell-type and concentration-dependent.

Potential Induction of Apoptosis (if specifically investigated)

While some studies focus on the cytotoxic effects that could potentially lead to apoptosis, direct investigation into the specific mechanisms of apoptosis induction by this compound appears limited in the provided search results. One study mentioned the potential for Tinospora crispa extracts to induce cell death and highlighted the need for further studies to elucidate the mechanism of cell death induced by the plant extracts researchgate.net. However, this study focused on crude extracts rather than isolated this compound.

Apoptosis induction is a key mechanism for many anti-cancer agents znaturforsch.comtexilajournal.com. However, the studies on this compound's effect on H1299 and MCF-7 cells concluded that it did not show significant cytotoxic activity at the tested concentrations, suggesting that potent apoptosis induction might not be a primary mechanism of action in these cell lines at these concentrations researchgate.net. Further research specifically investigating apoptosis markers and pathways in response to this compound treatment in various cell lines would be necessary to confirm any potential for apoptosis induction.

Receptor-Ligand Interactions and Enzyme Inhibition Studies (e.g., related to COX-2, if identified through in silico approaches)

Receptor-ligand interactions are fundamental to many biological processes, including signal transduction pathways that regulate cellular responses bruker.comfiveable.menih.gov. Enzyme inhibition is another key mechanism by which compounds can exert biological effects.

Research has explored the potential of this compound to interact with or inhibit enzymes, particularly in the context of its reported anti-inflammatory properties researchgate.net. Inflammation involves the activation of enzymes such as cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the production of prostaglandins (B1171923) researchgate.netresearchgate.net. Inhibiting these enzymes can help alleviate inflammation symptoms researchgate.net.

One study mentioned this compound in the context of anti-inflammatory agents and the inhibition of cyclooxygenase enzymes ub.ac.id. While some natural compounds are asserted to have relatively fewer adverse effects compared to synthetic COX-2 inhibitors, the specific direct inhibitory activity of isolated this compound on COX-2 enzyme has been explored through in silico approaches nih.gov. In silico studies have been used to investigate potential lead compounds from Tinospora crispa for various activities, including identifying potential COX-2 inhibitors nih.gov. This compound A was listed among selected phytoconstituents from T. crispa whose structures were obtained for in silico studies nih.gov.

Additionally, this compound has been investigated for its anti-inflammatory activity by increasing the membrane stability of lysosome cells, which have similar physiological properties to erythrocyte membranes researchgate.net. A linear correlation was found between this compound concentration and membrane stability percentage researchgate.net.

While in silico studies suggest a potential interaction or inhibitory effect of this compound on COX-2, further in vitro and in vivo studies are needed to confirm and characterize this interaction and its biological significance.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound68314881
This compound ANot explicitly found in search results, likely related to this compound (CID 68314881) or a closely related analog.
COX-2Not applicable (enzyme)
Prostaglandin E25281220

Data Tables

Based on the search results, here is a summary of the cell viability data for this compound on H1299 and MCF-7 cell lines:

Cell LineThis compound Concentration (µg/mL)Percentage Viability (%)IC50 (µg/mL)
H129910055.570.9
H12995067.70-
H12992580.84-
H129912.581.09-
H12996.2582.69-
H12993.12587.06-
MCF-710080.71>100
MCF-75089.30-
MCF-72592.76-
MCF-712.596.01-
MCF-76.2596.58-
MCF-73.125102.66-

Note: Data compiled from reference researchgate.net. IC50 values are provided where available in the source.

Another table summarizing the effect of this compound on lipid droplet accumulation in 3T3-L1 adipocyte cells:

Treatment GroupAbsorbance Value (λ 520 nm)
This compound 50 µg/mL0.7669
This compound 25 µg/mL0.7253
This compound 12.5 µg/mL0.6563
This compound 6.25 µg/mL0.6481
Insulin 1 µg/mL (Positive Control)0.954
DMEM (Negative Control)0.2653

Note: Data compiled from reference researchgate.net. Higher absorbance indicates higher lipid droplet accumulation.

Structure Activity Relationship Sar Studies and Analog Development

Comparative Analysis of Tinocrisposide and Related Furanoditerpenes (e.g., Crispenes, Borapetosides)

This compound belongs to the class of furanoditerpenes, a group of compounds characterized by a diterpene skeleton incorporating a furan (B31954) ring. Other notable furanoditerpenes found in Tinospora species include crispenes and borapetosides acs.orgnih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua. Comparative analysis of the structures and activities of these related compounds can help pinpoint the structural elements essential for specific biological effects.

Crispenes, such as crispene F and crispene G, are cis-clerodane furanoditerpenoids isolated from Tinospora crispa. Studies have shown that these compounds exhibit STAT3 dimerization inhibitory activity and selective toxicity towards STAT3-dependent breast cancer cell lines acs.orgmdpi.comnih.govresearchgate.net. Molecular docking studies suggest that crispenes inhibit STAT3 by interacting with its SH2 domain acs.org. Crispene C is noted as an unusual furanoid diterpene with an olefinic bond between C-6 and C-7 nih.govresearchgate.net.

Borapetosides, also isolated from Tinospora species, are another group of furanoditerpene glycosides. Borapetoside B, for instance, is a naturally occurring clerodane diterpenoid glycoside with potential anti-inflammatory, antimicrobial, and anticancer effects ontosight.aibiosynth.com. Comparative studies on borapetosides A, B, and C have highlighted the importance of stereochemistry at C-8 for hypoglycemic effects, with 8R-chirality being associated with activity, while the inactive borapetoside B possesses 8S-chirality. The position of the glycoside moiety (C-3 for borapetoside A vs. C-6 for borapetoside C) and the formation of a lactone ring (between C-4 and C-6 for borapetoside A) also appear to influence hypoglycemic potency researchgate.net. Borapetoside E is a known furanoid diterpene glucoside isolated alongside crispenes nih.govresearchgate.net.

While this compound itself has shown various activities including analgesic, antidiabetic, anti-inflammatory, antimalarial, and antihistamine effects, as well as potential as a chemopreventive agent against certain cancer cell lines nih.govscholarsresearchlibrary.comstuartxchange.phresearchgate.netinnovareacademics.inresearchgate.netresearchgate.net, direct comparative SAR studies explicitly detailing structural differences and activity variations between this compound and specific crispenes or borapetosides in a single study are less commonly reported in the provided search results. However, the collective data on these related furanoditerpenes underscores the significance of the clerodane skeleton, the furan ring, glycosylation patterns, and specific stereocenters in mediating their biological effects.

Elucidation of Pharmacophoric Features for Specific Biological Activities

Identifying the pharmacophoric features of this compound involves determining the essential structural elements and their spatial arrangement required for a specific biological activity. Although detailed pharmacophore models for this compound are not explicitly described in the search results, the reported activities and comparisons with related compounds offer clues.

The presence of the furan ring is highlighted as a key feature of furanoditerpenoids, contributing to their pharmacological potential nih.gov. The clerodane framework, common to this compound, crispenes, and borapetosides, forms the core structure upon which variations in substituents, oxidation states, and glycosylation patterns occur, leading to diverse activities nih.govresearchgate.netnih.gov.

Based on the comparative analysis with borapetosides, the stereochemistry at C-8 and the presence and location of glycosidic linkages appear to be critical pharmacophoric features influencing antidiabetic activity researchgate.net. Similarly, for the STAT3 inhibitory activity of crispenes, the interaction with the SH2 domain, likely involving specific functional groups on the diterpene scaffold, represents a key pharmacophoric interaction acs.org.

Synthetic Modifications and Semi-Synthesis of this compound Analogs

Synthetic modification and semi-synthesis approaches are valuable tools for creating analogs of natural products like this compound to explore SAR and potentially enhance activity or improve pharmacokinetic properties mdpi.comnih.gov. While the provided search results mention the isolation and structural elucidation of this compound and related compounds, detailed reports on the specific synthetic modification or semi-synthesis of this compound analogs are limited.

Studies have focused on the isolation of this compound from Tinospora crispa using methods involving methanol (B129727) extraction and fractionation nih.govscholarsresearchlibrary.cominnovareacademics.inresearchgate.net. The structure is typically confirmed using spectroscopic techniques such as FTIR, UV, GC-MS, and NMR scholarsresearchlibrary.comresearchgate.net.

The synthesis of analogs of other natural products, such as oleanolic acid or cyclosporins, demonstrates the feasibility and importance of chemical modification to generate compounds with altered or improved biological activities mdpi.comnih.gov. For this compound, potential synthetic modifications could involve altering the glycoside moiety, modifying functional groups on the diterpene core (e.g., hydroxyl groups, ester linkages, the furan ring), or altering the stereochemistry at specific centers. Such modifications would allow for a systematic investigation of how each structural change impacts the observed biological activities, such as anti-inflammatory or antihyperglycemic effects.

Given that this compound is a glycoside, modifications to the sugar unit or the linkage between the sugar and the aglycone (borapetol) could significantly influence its polarity, solubility, and interaction with biological targets. Similarly, alterations to the furan ring or other parts of the clerodane skeleton could impact binding affinity and efficacy.

Computational Chemistry and Molecular Docking Approaches for SAR

Computational chemistry and molecular docking play an increasingly important role in SAR studies by providing insights into the potential interactions between a compound and its biological targets at the molecular level researchgate.netmdpi.comnih.govchemmethod.comd-nb.infoscienceopen.com. These methods can predict binding affinities, identify key interacting residues, and help elucidate the likely binding poses of a ligand within a protein's active site.

While specific molecular docking studies explicitly focused on this compound and its predicted interactions with targets related to its reported activities (e.g., enzymes involved in NO production, receptors in adipocyte differentiation pathways) are not prominently detailed in the provided search results, the application of these techniques to related compounds and biological processes is evident.

For instance, molecular docking studies have been used to investigate the interaction of crispenes with the SH2 domain of STAT3, providing a plausible mechanism for their inhibitory activity acs.org. Computational studies, including molecular docking and dynamics simulations, have also been widely applied to investigate the binding of various natural compounds and potential drug candidates to protein targets, such as those involved in viral activity mdpi.comnih.govchemmethod.comd-nb.infoscienceopen.com. These studies often involve determining binding energies, identifying hydrogen bonds and hydrophobic interactions, and assessing the stability of the ligand-protein complex mdpi.comchemmethod.comscienceopen.com.

Applying similar computational approaches to this compound could involve docking the molecule into the binding sites of enzymes or receptors relevant to its anti-inflammatory, antihyperglycemic, or other reported activities. This could help to:

Predict the most likely protein targets.

Identify the key amino acid residues involved in binding.

Rationalize the observed differences in activity between this compound and its naturally occurring or synthetically modified analogs.

Guide the design of new analogs with improved potency or selectivity.

Computational methods, such as Density Functional Theory (DFT) calculations and molecular electrostatic potential (MEP) analysis, can also provide valuable information about the electronic structure and reactive sites of this compound, further aiding in the understanding of its interactions mdpi.com.

Advanced Analytical and Bioanalytical Methodologies for Tinocrisposide Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Matrices

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of tinocrisposide and other constituents in research matrices derived from Tinospora species. HPLC methods offer the resolution necessary to separate this compound from co-occurring compounds in complex extracts. A reversed-phase HPLC-UV-diode array detection (DAD) method utilizing gradient elution has been developed and applied for the quantitative determination of marker compounds, including those found in T. crispa researchgate.net. This approach allows for the separation and study of the content of various secondary metabolites in different accessions of Tinospora species researchgate.net. HPLC is routinely used in the analysis of botanicals and nutraceuticals, underscoring its importance in this compound research nih.gov. Furthermore, a reversed-phase HPLC method has been developed and validated specifically for the standardization of T. crispa, highlighting its role in ensuring consistent research materials colab.ws.

High-Performance Thin Layer Chromatography (HPTLC) for Profiling and Authentication

High-Performance Thin Layer Chromatography (HPTLC) serves as a valuable tool for the profiling and authentication of Tinospora species, which is indirectly relevant to research on compounds like this compound that are characteristic of these plants. HPTLC analysis can provide a chromatographic fingerprint that helps distinguish between different Tinospora species, such as T. sinensis, T. cordifolia, and T. crispa researchgate.netthieme-connect.com. This is particularly important for safeguarding botanical purity and ensuring the quality control of research materials, given the morphological similarities and potential for confusion among species researchgate.netthieme-connect.com. HPTLC fingerprinting is a widely accepted method for the quality control of botanical drugs and extracts nih.gov. By comparing HPTLC profiles of authenticated plant materials and commercial products with reference marker compounds, researchers can assess the identity and quality of materials intended for this compound research thieme-connect.com. While specific Rf values for this compound on HPTLC plates were not detailed in the provided information, HPTLC's role in profiling the chemical constituents of Tinospora species supports the authentication of sources containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and profiling of metabolites, including this compound, in complex herbal matrices nih.gov. LC-MS offers high sensitivity and specificity, enabling the rapid identification of compounds in complex samples compared to chromatographic methods alone nih.gov. The utility of LC-MS in analyzing herbal samples stems from its ability to provide high resolution, accurate mass measurements, selectivity, and detailed fragmentation patterns crucial for structural characterization nih.gov. LC-MS techniques have been applied to study the chemical constituents of Tinospora species nih.govnih.gov.

HPLC Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry (HPLC-LTQ-Orbitrap MS)

HPLC coupled with Linear Ion Trap-Orbitrap Mass Spectrometry (HPLC-LTQ-Orbitrap MS) represents an advanced application of LC-MS that has been specifically utilized for the rapid screening and identification of diterpenoids, including this compound, in Tinospora sinensis nih.govmdpi.comresearchgate.net. This hyphenated technique combines the separation power of HPLC with the high resolution and accurate mass capabilities of the Orbitrap mass analyzer and the MSn fragmentation capabilities of the linear ion trap mdpi.comresearchgate.netmdpi.com.

An HPLC-LTQ-Orbitrap data-acquisition approach combined with the extracted ion chromatogram (EIC) data-mining technique has been established for the comprehensive identification of diterpenoids and their derivatives in T. sinensis nih.govmdpi.com. Using this method in negative ion mode, this compound was identified with a molecular formula of C27H35O11 and an observed [M − H]− ion at m/z 535.21600 (theoretical m/z 535.21738), with a mass error of 2.578 ppm nih.gov. Characteristic fragmentation ions were also observed, such as a prominent ion at m/z 373 (relative abundance 100%) nih.gov.

The LTQ-Orbitrap MS platform is considered a highly effective analytical tool for screening and identifying constituents in natural medicines due to its high resolution (up to 100,000), accurate mass measurements (within 3 ppm), and MSn capabilities mdpi.comresearchgate.netmdpi.com. This allows for the determination of accurate masses, molecular formulas, and detailed fragmentation patterns, which are essential for the unambiguous or tentative characterization of compounds like this compound in complex extracts mdpi.com.

Here is a summary of HPLC-LTQ-Orbitrap MS data for this compound:

CompoundMolecular FormulaIon TypeObserved m/zTheoretical m/zMass Error (ppm)Key Fragmentation Ions (m/z)
This compoundC27H35O11[M − H]−535.21600535.217382.578373 (100), 520, 516, 488, 359, 358, 355, 341

Quality Control and Standardization of Research Materials Containing this compound

Quality control and standardization of research materials containing this compound are paramount to ensure the reliability and reproducibility of research findings. The challenges in species identification and the morphological resemblances among different Tinospora species underscore the critical need for qualitative analysis to safeguard botanical purity and ensure quality control researchgate.netthieme-connect.com.

Standardization serves as a vital tool for the identification of the plant material, the quantification of specific chemical constituents like this compound, and the differentiation of closely related species researchgate.net. Chromatographic fingerprinting techniques, including HPTLC and HPLC, are widely utilized methods for controlling the quality of botanical drugs and extracts nih.govresearchgate.net. Comparing chromatographic profiles with those of authenticated materials and reference standards helps to assess the identity and quality of the research material thieme-connect.com.

For Tinospora crispa stem extract, which contains this compound, quality standardization parameters encompass both general and specific measures kemdikbud.go.id. General parameters may include water content, total ash content, and microbial contamination levels kemdikbud.go.id. Specific parameters can involve determining the water-soluble and ethanol-soluble fractions, as well as quantifying key chemical markers kemdikbud.go.id. This compound is recognized as one of the important chemical compounds present in T. crispa kemdikbud.go.id. The development of validated methods, such as HPLC fingerprint analysis for Tinospora crispa, is essential for authenticating and distinguishing closely related species, thereby ensuring the quality of materials used in this compound research researchgate.net.

This compound is a furanoditerpene glycoside isolated from Tinospora crispa (L.) Hook. f. & Thomson, a plant widely used in traditional medicine across South-East Asia and Africa nih.govfrontiersin.orgnih.gov. Research into this compound and other phytoconstituents of T. crispa is ongoing, with several areas identified for future exploration to fully understand its potential therapeutic applications and optimize its utilization nih.govresearchgate.net.

Future Perspectives in Tinocrisposide Research

Generated codeGenerated codeGenerated codeGenerated codeGenerated code

Q & A

Q. What standard assays evaluate this compound’s anti-inflammatory activity, and how should data be interpreted?

  • Methodology : Use human red blood cell (HRBC) membrane stabilization assays. For example, compare this compound’s efficacy against ibuprofen at concentrations of 25–1000 μg/ml. Membrane stability percentages increase dose-dependently; at 1000 μg/ml, this compound achieves 12.1% stability vs. ibuprofen’s 16.9% . Normalize results to positive controls and account for batch variability in plant material.

Q. How to formulate a hypothesis for this compound’s cytotoxic activity against cancer cell lines?

  • Methodology : Base hypotheses on structural analogs (e.g., furanoditerpen glycosides) and prior evidence of antidiabetic/antimalarial activity. For cytotoxicity testing, use MTT assays on H1299 (lung cancer) and MCF-7 (breast cancer) cells. Hypothesize dose-dependent viability reduction, with IC₅₀ values calculated via nonlinear regression . Validate with triplicate experiments and include DMSO controls to rule out solvent interference.

Advanced Research Questions

Q. How to resolve contradictions in this compound’s bioactivity across studies (e.g., anti-inflammatory vs. cytotoxicity)?

  • Methodology : Conduct comparative dose-response analyses. For instance, anti-inflammatory activity peaks at lower concentrations (e.g., 200 μg/ml in HRBC assays), while cytotoxicity may require higher doses (e.g., IC₅₀ > 400 μg/ml). Use transcriptomic profiling to identify divergent signaling pathways (e.g., NF-κB inhibition vs. apoptosis induction) . Cross-reference purity data (HPLC ≥95%) to rule out confounding compounds.

Q. What strategies optimize assay design for this compound’s dual role as an anti-inflammatory and cytotoxic agent?

  • Methodology : Implement parallel in vitro models. For anti-inflammatory studies, use LPS-stimulated macrophages to measure TNF-α suppression. For cytotoxicity, combine MTT assays with Annexin V/PI staining to differentiate apoptosis and necrosis. Ensure pharmacokinetic consistency by standardizing solvent systems (e.g., aqueous vs. DMSO) across assays .

Q. How to validate this compound’s mechanism of action when existing data conflict with literature on related compounds?

  • Methodology : Apply CRISPR-Cas9 gene editing to knock out putative targets (e.g., COX-2 or Bcl-2) in cell lines. Compare this compound’s effects in wild-type vs. knockout models. If activity persists, perform molecular docking studies to identify novel binding sites . Address contradictions by replicating experiments under identical conditions (e.g., pH, incubation time) as prior studies .

Q. What statistical methods are appropriate for analyzing dose-dependent variability in this compound studies?

  • Methodology : Use nonlinear regression (e.g., log-logistic models) for IC₅₀ calculations. Apply ANOVA with post-hoc Tukey tests to compare multiple concentrations. For high variability (e.g., ±15% in membrane stability assays), conduct power analysis to determine minimum sample size (n ≥ 6) . Report confidence intervals and effect sizes to enhance reproducibility.

Data Interpretation & Reporting

Q. How to address non-significant results in this compound’s bioactivity studies?

  • Methodology : Re-evaluate assay sensitivity (e.g., positive control responsiveness) and compound solubility. If results remain non-significant, perform metabolomic profiling to detect inactive derivatives. Discuss limitations in the manuscript’s discussion section, emphasizing methodological rigor over forced significance .

Q. What criteria should guide the selection of T. crispa plant material for reproducible this compound research?

  • Methodology : Standardize plant collection by documenting geographic origin, harvest season, and voucher specimen deposition (e.g., Herbarium ANDA). Use HPLC to quantify this compound levels in different stem batches. Variations >10% warrant exclusion to ensure consistency .

Q. How to integrate this compound’s in vitro data into preclinical development frameworks?

  • Methodology : Perform ADMET profiling early. Assess plasma stability (e.g., 90% remaining after 24h), hepatocyte metabolism, and CYP450 inhibition. Combine cytotoxicity data (IC₅₀) with therapeutic indices (e.g., selectivity ratios for cancer vs. normal cells) to prioritize lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tinocrisposide
Reactant of Route 2
Tinocrisposide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.